molecular formula C11H21ClO B14567931 (3R,4R)-4-chloro-3-hexyloxane CAS No. 61639-21-2

(3R,4R)-4-chloro-3-hexyloxane

Cat. No.: B14567931
CAS No.: 61639-21-2
M. Wt: 204.73 g/mol
InChI Key: ILPIHWCXPSMXMX-GHMZBOCLSA-N
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Description

“(3R,4R)-4-chloro-3-hexyloxane” is a chiral oxane (tetrahydropyran) derivative with a hexyl group at the C3 position and a chlorine atom at the C4 position, both in the R configuration. The oxane ring provides a rigid six-membered cyclic ether framework, while the chloro and hexyl substituents influence its physicochemical properties and reactivity. The stereochemistry at C3 and C4 is critical for its interactions in enantioselective synthesis or biological systems.

Properties

CAS No.

61639-21-2

Molecular Formula

C11H21ClO

Molecular Weight

204.73 g/mol

IUPAC Name

(3R,4R)-4-chloro-3-hexyloxane

InChI

InChI=1S/C11H21ClO/c1-2-3-4-5-6-10-9-13-8-7-11(10)12/h10-11H,2-9H2,1H3/t10-,11-/m1/s1

InChI Key

ILPIHWCXPSMXMX-GHMZBOCLSA-N

Isomeric SMILES

CCCCCC[C@@H]1COCC[C@H]1Cl

Canonical SMILES

CCCCCCC1COCCC1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-chloro-3-hexyloxane typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric synthesis, where a chiral auxiliary or a chiral catalyst is used to induce the formation of the (3R,4R) configuration. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as lithium diisopropylamide (LDA) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification such as distillation or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-chloro-3-hexyloxane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of alcohols, amines, or thiols.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or other reduced compounds.

Scientific Research Applications

(3R,4R)-4-chloro-3-hexyloxane has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-4-chloro-3-hexyloxane depends on its specific interactions with molecular targets. The compound may interact with enzymes or receptors, leading to changes in their activity or function. The pathways involved can include binding to active sites, altering enzyme kinetics, or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

2.1.1. Pentafluorophenyl (3R,4R,5S)-5-Azidomethyl-3,4-dimethoxy-2,3,4,5-tetrahydrofuran-3-yl Ester ()
  • Structure : A pentafluorophenyl ester with six chiral centers, including (3R,4R) stereochemistry.
  • Key Differences :
    • The oxane ring in the target compound is replaced by a tetrahydrofuran ring with additional methoxy and azidomethyl groups.
    • The chlorine in the target compound contrasts with the fluorine-rich aromatic ester group here.
  • Impact of Substituents :
    • The hexyl group in the target compound enhances hydrophobicity, while the pentafluorophenyl group in this analog increases electrophilicity and stability via electron-withdrawing effects.
    • Crystal packing in the analog is stabilized by hydrogen bonds involving methoxy groups, suggesting that the hexyl group in the target compound may reduce crystallinity due to steric bulk .
2.1.2. 4-Chloro-3-formylcoumarin ()
  • Structure : A coumarin derivative with a chloro group at C4 and a formyl group at C3.
  • Key Differences :
    • The coumarin aromatic system differs from the oxane ring, leading to distinct electronic properties.
    • The formyl group at C3 is more reactive than the hexyl group in the target compound.
  • Reactivity :
    • The chloro group in coumarin participates in oximation reactions, forming isoxazole derivatives. In contrast, the chloro group in the oxane derivative may exhibit nucleophilic substitution or elimination, depending on steric hindrance from the hexyl group .
2.1.3. (3R,4S)-4-Aminooxan-3-ol Hydrochloride ()
  • Structure: An oxane derivative with amino and hydroxyl groups at C4 and C3, respectively, in (3R,4S) configuration.
  • Key Differences: Stereochemistry at C4 (S vs. R in the target compound) alters hydrogen-bonding capacity and solubility. The amino and hydroxyl groups increase polarity compared to the hexyl and chloro substituents.
  • Physicochemical Properties :
    • The hydrochloride salt form enhances water solubility, whereas the hexyl group in the target compound likely reduces it. This highlights how substituent choice dictates bioavailability and synthetic applications .

Reactivity and Functional Group Analysis

  • Chloro Group Reactivity :
    • In the target compound, the C4 chloro group is adjacent to the ether oxygen, which may polarize the C-Cl bond, facilitating nucleophilic substitution. This contrasts with 4-chloro-3-formylcoumarin, where the chloro group’s position on an aromatic ring favors electrophilic aromatic substitution or elimination .
  • Hexyl Group Effects :
    • The bulky hexyl group at C3 likely hinders reactions at C4 but enhances lipophilicity, making the compound suitable for lipid-based formulations.

Stereochemical and Conformational Insights

  • In contrast, the (3R,4S) configuration in ’s compound allows for intermolecular hydrogen bonding, as seen in its crystal structure .

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